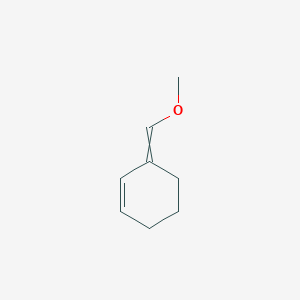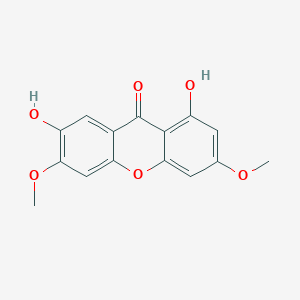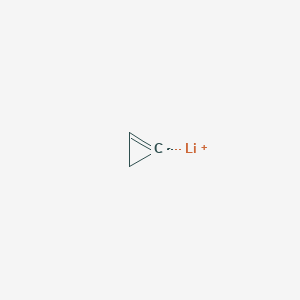
lithium;cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium cyclopropene is an organolithium compound that combines the unique properties of lithium with the strained ring structure of cyclopropene Cyclopropene is a highly reactive molecule due to its ring strain, which makes it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium cyclopropene can be synthesized through the reaction of cyclopropene with an organolithium reagent. One common method involves the reaction of cyclopropene with lithium diisopropylamide (LDA) in an inert atmosphere to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of lithium cyclopropene may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risks associated with handling highly reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Lithium cyclopropene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Lithium cyclopropene can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) are commonly used in substitution reactions.
Major Products:
Oxidation: Cyclopropenone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the nucleophile used.
Scientific Research Applications
Lithium cyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with strained ring structures.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Lithium cyclopropene is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium cyclopropene involves its high reactivity due to the strained ring structure of cyclopropene and the presence of the lithium atom. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The lithium atom can stabilize negative charges, making the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Reactions: The lithium atom can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers.
Electrophilic Reactions: The strained ring structure of cyclopropene makes it susceptible to electrophilic attacks, leading to ring-opening reactions.
Comparison with Similar Compounds
Cyclopropane: A less reactive analog with a three-membered ring structure.
Cyclopropenone: An oxidized form of cyclopropene with a carbonyl group.
Lithium Cyclopropyl: A compound with a similar lithium-carbon bond but without the strained ring structure.
Uniqueness: Lithium cyclopropene stands out due to its combination of high reactivity from the cyclopropene ring and the stabilizing effect of the lithium atom. This unique combination makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
51174-22-2 |
|---|---|
Molecular Formula |
C3H3Li |
Molecular Weight |
46.0 g/mol |
IUPAC Name |
lithium;cyclopropene |
InChI |
InChI=1S/C3H3.Li/c1-2-3-1;/h1H,2H2;/q-1;+1 |
InChI Key |
OLFGOQCPFRDYNH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C=[C-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
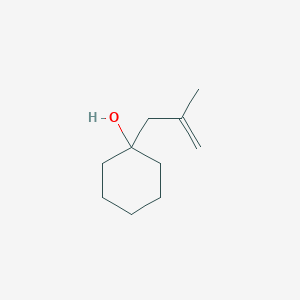

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
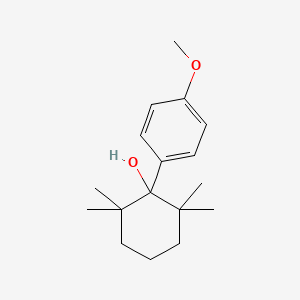

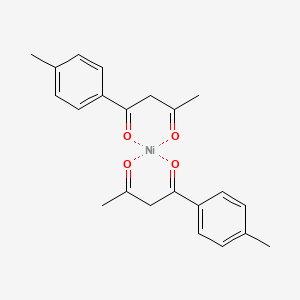
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
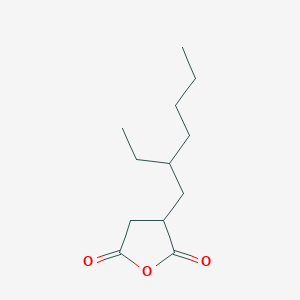
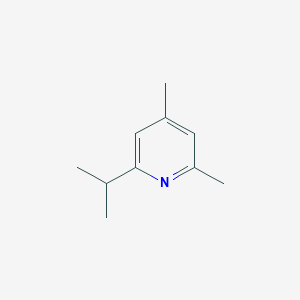
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)

